N-(4-{[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide
Overview
Description
N-(4-{[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)butanamide is a useful research compound. Its molecular formula is C21H29N5O and its molecular weight is 367.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide is 367.23721057 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Reactions
N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide is involved in various synthesis techniques and chemical reactions that highlight its potential in creating complex chemical structures. For instance, an efficient microwave-assisted synthesis has been developed for N′-aryl/(alkyl)-substituted N-(4-hydroxy-6-phenylpyrimidin-2-yl)guanidines, showcasing a method that yields N′-alkyl(aryl)guanidine derivatives in excellent yields (65–84%) under microwave conditions. This process demonstrates the molecule's reactivity and potential for generating a range of derivatives with significant yields, emphasizing its utility in chemical synthesis and pharmaceutical research (Machicao et al., 2017).
Heterocyclic Synthesis
In heterocyclic synthesis, N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide serves as a precursor in the synthesis of thienopyridines and other fused derivatives. This chemical's reactivity facilitates the production of complex heterocyclic systems, which are crucial for developing new pharmaceuticals and materials. The molecule's versatility in forming pyrimidinone and fused pyrimidinone derivatives through cycloaddition reactions with vinyl-, isopropenyl-, and chloroketenes further underscores its significance in synthetic organic chemistry and drug discovery efforts (Sharma & Mahajan, 1997).
Antifilarial Activity
In the realm of medicinal chemistry, derivatives of N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide have been synthesized for antifilarial evaluation. These studies provide insights into the structure-activity relationships necessary for designing effective antifilarial agents, highlighting the compound's potential as a scaffold for developing new therapeutic agents against parasitic infections (Angelo et al., 1983).
Supramolecular Chemistry
In supramolecular chemistry, the ureidopyrimidone functionality, related to the core structure of N-(4-{[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide, demonstrates strong dimerization via quadruple hydrogen bonding. This property is instrumental in the design of supramolecular polymers and materials that leverage hydrogen bonding for self-assembly, indicating the compound's utility in materials science and nanotechnology (Beijer et al., 1998).
Properties
IUPAC Name |
N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-3-7-20(27)24-18-12-10-17(11-13-18)23-19-14-15(2)22-21(26-19)25-16-8-5-4-6-9-16/h10-14,16H,3-9H2,1-2H3,(H,24,27)(H2,22,23,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSMGOQXPKVAGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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